2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate
CAS No.: 31140-37-1
Cat. No.: VC3787106
Molecular Formula: C24H22O5
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31140-37-1 |
|---|---|
| Molecular Formula | C24H22O5 |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate |
| Standard InChI | InChI=1S/C24H22O5/c1-24(2,20-13-9-18(10-14-20)17-7-5-4-6-8-17)29-23(26)28-21-15-11-19(12-16-21)22(25)27-3/h4-16H,1-3H3 |
| Standard InChI Key | PXYPBZYXNPAGFW-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)OC3=CC=C(C=C3)C(=O)OC |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)OC3=CC=C(C=C3)C(=O)OC |
Introduction
| Parameter | Value |
|---|---|
| Chemical Name | 2-(4-biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate |
| Alternative Names | α,α-dimethyl-p-phenylbenzyl hydrogen carbonate, ester with methyl p-hydroxybenzoate |
| CAS Number | 31140-37-1 |
| EINECS Number | 250-482-3 |
| InChI | InChI=1/C24H22O5/c1-24(2,20-13-9-18(10-14-20)17-7-5-4-6-8-17)29-23(26)28-21-15-11-19(12-16-21)22(25)27-3/h4-16H,1-3H3 |
The complexity of the name reflects the compound's structural components, with each segment of the name representing a specific part of the molecule, following International Union of Pure and Applied Chemistry (IUPAC) naming conventions .
Physical and Chemical Properties
2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate exhibits distinct physical and chemical properties that influence its handling, storage, and applications in various chemical processes.
Physical Properties
The compound appears as a solid at standard temperature and pressure, with specific physical characteristics that are important for its applications and handling:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₂O₅ |
| Molar Mass | 390.43 g/mol |
| Physical State | Solid |
| Density | 1.178 g/cm³ |
| Melting Point | 90-100°C (with decomposition) |
The melting point range with decomposition indicates that the compound undergoes thermal degradation as it melts, which is an important consideration for its processing and applications .
Chemical Properties and Reactivity
The chemical reactivity of 2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate is largely determined by its functional groups:
The compound's reactivity profile makes it particularly suitable for its applications in protecting group chemistry and polymer science. In particular, its ability to react with hydroxyl or amino groups in polymer chains enables its function as a crosslinking agent, forming covalent bonds between polymer strands .
| Parameter | Specification |
|---|---|
| Purity | Not less than 97% |
| Quality System | ISO certified |
| Industrial Classification | API intermediate |
These specifications indicate the compound's importance in pharmaceutical manufacturing processes, where high purity is essential for downstream applications .
Applications in Chemistry and Industry
2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate has found applications in multiple areas of chemistry and materials science, with its utility primarily stemming from its reactive functional groups and structural properties.
Protecting Group Chemistry
| Property | Effect of Crosslinking |
|---|---|
| Mechanical Strength | Increased |
| Thermal Stability | Improved |
| Tensile Strength | Enhanced |
| Deformation Resistance | Greater |
| Dimensional Stability | Improved |
These improvements in material properties make the compound valuable in applications requiring durable and thermally stable polymeric materials .
Structure-Activity Relationship
The molecular structure of 2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate directly influences its chemical behavior and applications. Understanding the relationship between its structure and activity provides insights into its function in various chemical processes.
Functional Group Contributions
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The biphenyl group contributes hydrophobicity and structural rigidity, which may be important for its interactions with biological systems or polymer matrices.
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The carbonate linkage provides the reactive center for its function in both protecting group chemistry and polymer crosslinking, offering controlled reactivity under specific conditions.
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The methoxycarbonyl group introduces additional functionality that may participate in secondary reactions or provide recognition elements in biological systems.
Mechanism of Action in Polymer Crosslinking
The crosslinking action of this compound in polymer chemistry involves a specific mechanism where the carbonate group reacts with functional groups on polymer chains:
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The carbonate group undergoes nucleophilic attack by hydroxyl or amino groups present in the polymer chains.
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This reaction leads to the formation of urethane or carbonate linkages between different polymer strands.
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The resulting three-dimensional network of covalently linked polymer chains exhibits enhanced mechanical and thermal properties.
The presence of both the biphenyl and methoxycarbonyl phenyl groups in the molecule allows for additional interactions with the polymer matrix, potentially through π-stacking or hydrophobic interactions, which can further influence the properties of the crosslinked material .
Current Research and Future Perspectives
Research on 2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate continues to evolve, with potential applications in emerging areas of chemistry and materials science.
Advanced Materials Development
The compound's ability to function as a crosslinking agent suggests potential applications in advanced materials development:
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Functional polymers with tailored mechanical properties
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Thermally resistant materials for specialized applications
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Composite materials with enhanced structural integrity
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Smart materials that respond to specific stimuli through controlled crosslinking
Pharmaceutical Applications
As an API intermediate, ongoing research may explore the compound's utility in pharmaceutical synthesis:
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Development of new peptide-based drugs
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Creation of prodrugs with improved pharmacokinetic properties
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Synthesis of complex natural product analogues
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Development of controlled-release drug formulations
Research Challenges
Several challenges remain in fully exploiting the potential of this compound:
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Developing more efficient and environmentally friendly synthetic routes
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Understanding the complete mechanism of action in biological systems
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Optimizing its properties for specific applications in materials science
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Exploring potential toxicological concerns for broader applications
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